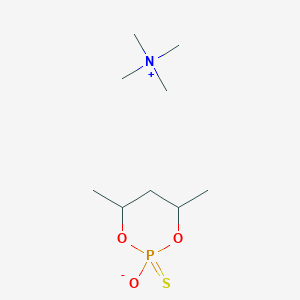![molecular formula C16H18N2O3S B6092606 N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6092606.png)
N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide, commonly known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent and selective binding affinity for the CB1 receptor.
Mecanismo De Acción
MMB binds to the CB1 receptor with high affinity and acts as a full agonist, activating the receptor and initiating downstream signaling pathways. This results in a variety of physiological and behavioral effects, such as analgesia, appetite stimulation, and altered mood and cognition.
Biochemical and Physiological Effects
MMB has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that MMB can reduce pain perception, increase food intake and body weight, and alter locomotor activity and anxiety-like behavior. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB in lab experiments is its potent and selective binding affinity for the CB1 receptor, which allows researchers to study the effects of CB1 receptor activation in a controlled and specific manner. However, one limitation of using MMB is its high potency and potential for abuse, which requires careful handling and storage to ensure safety.
Direcciones Futuras
There are several future directions for research on MMB, including investigating its effects on other physiological and behavioral processes, such as learning and memory, addiction, and inflammation. Additionally, researchers could explore the potential therapeutic applications of MMB, such as in the treatment of chronic pain or appetite disorders. Finally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of MMB and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MMB involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 4-(bromomethyl)benzonitrile to form 4-(2-methylphenyl)-1-(4-cyanobutyl)benzene. This intermediate is then reacted with methylsulfonyl chloride to form N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzonitrile, which is subsequently reduced with lithium aluminum hydride to yield MMB.
Aplicaciones Científicas De Investigación
MMB has been widely used in scientific research due to its potent and selective binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC in cannabis. Researchers have used MMB to study the effects of CB1 receptor activation on various physiological and behavioral processes, such as pain perception, appetite regulation, and addiction.
Propiedades
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-3-4-6-15(12)18-16(19)14-9-7-13(8-10-14)11-17-22(2,20)21/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQTIAWDKKBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)


![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6092569.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride](/img/structure/B6092575.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)


![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6092617.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092623.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6092636.png)
